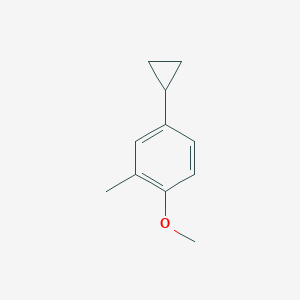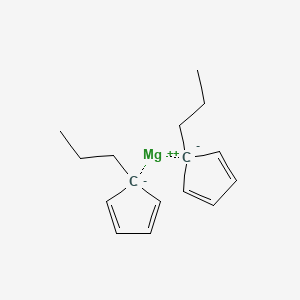![molecular formula C13H15N5O2 B11726618 3-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B11726618.png)
3-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-乙氧基-2-(1H-1,2,4-三唑-1-基)亚乙基]-1-苯基脲是一种合成有机化合物,属于三唑衍生物类。三唑衍生物以其多样的生物活性而闻名,广泛应用于药物化学领域。
准备方法
合成路线及反应条件
3-[1-乙氧基-2-(1H-1,2,4-三唑-1-基)亚乙基]-1-苯基脲的合成通常涉及在受控条件下,将乙基-2-(1H-1,2,4-三唑-1-基)乙酸酯与苯基异氰酸酯反应。反应在合适的溶剂(如二氯甲烷)和催化剂(如三乙胺)的存在下进行。反应混合物在室温下搅拌数小时,直到形成所需产物。然后使用柱色谱法纯化产物,以获得纯化合物。
工业生产方法
在工业环境中,3-[1-乙氧基-2-(1H-1,2,4-三唑-1-基)亚乙基]-1-苯基脲的生产可以通过优化反应条件和使用更大的反应容器进行放大。使用连续流动反应器也可以提高合成过程的效率。此外,可以通过使用自动化色谱系统简化纯化过程。
化学反应分析
反应类型
3-[1-乙氧基-2-(1H-1,2,4-三唑-1-基)亚乙基]-1-苯基脲会发生各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化,形成相应的氧化产物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以与各种亲核试剂发生亲核取代反应,导致形成取代衍生物。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;反应条件:水性或有机溶剂,室温至回流。
还原: 硼氢化钠,氢化铝锂;反应条件:无水溶剂,低至中等温度。
取代: 胺,硫醇或卤化物等亲核试剂;反应条件:溶剂(例如,乙醇,二氯甲烷),室温至回流。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生氧化三唑衍生物,而还原可能会产生还原三唑衍生物。取代反应可以导致各种取代的三唑化合物。
科学研究应用
3-[1-乙氧基-2-(1H-1,2,4-三唑-1-基)亚乙基]-1-苯基脲在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医药: 探索其潜在的治疗特性,包括抗真菌,抗菌和抗癌活性。
工业: 用于农用化学品和药物的开发。
作用机制
3-[1-乙氧基-2-(1H-1,2,4-三唑-1-基)亚乙基]-1-苯基脲的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。该化合物中的三唑部分可以与酶的活性位点形成氢键和其他相互作用,导致抑制或调节其活性。这可能导致各种生物学效应,例如抗菌或抗癌活性。
相似化合物的比较
类似化合物
1-(3,4-二甲氧基苯基)-3-(4-甲氧基苯基)-3-(1H-1,2,4-三唑-1-基)丙烷-1-酮: 另一种具有潜在生物活性作用的三唑衍生物.
含有1,2,4-三唑骨架的化合物: 这些化合物广泛应用于药物中,具有多种生物活性.
独特性
3-[1-乙氧基-2-(1H-1,2,4-三唑-1-基)亚乙基]-1-苯基脲的独特之处在于其独特的结构,该结构将三唑部分与乙氧基和苯基脲部分结合在一起。这种官能团的独特组合使其具有独特的化学和生物特性,使其成为各个领域研究和开发的宝贵化合物。
属性
分子式 |
C13H15N5O2 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC 名称 |
ethyl N-(phenylcarbamoyl)-2-(1,2,4-triazol-1-yl)ethanimidate |
InChI |
InChI=1S/C13H15N5O2/c1-2-20-12(8-18-10-14-9-15-18)17-13(19)16-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,16,19) |
InChI 键 |
BMHXMUXNSFBMHL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=NC(=O)NC1=CC=CC=C1)CN2C=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)
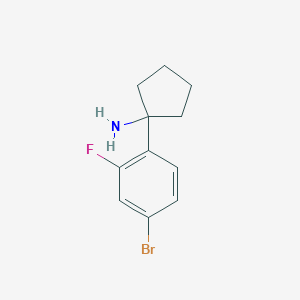
![8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline](/img/structure/B11726569.png)
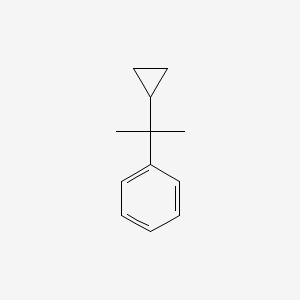
![1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B11726583.png)
![1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11726587.png)

![Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11726592.png)
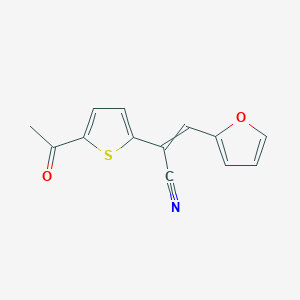
![N-{[(2-nitrophenyl)methylidene]amino}guanidine](/img/structure/B11726596.png)
